REACTION_CXSMILES
|
Br[CH:2]([CH3:15])[C:3]([NH:5][C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:13][CH3:14])=[O:4].[NH3:16]>>[NH2:16][CH:2]([CH3:15])[C:3]([NH:5][C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:13][CH3:14])=[O:4]
|
Name
|
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)NC1=C(C=CC=C1C)CC)C
|
Name
|
alcohol
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentration in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 2 M hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
was extracted with methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)NC1=C(C=CC=C1C)CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |